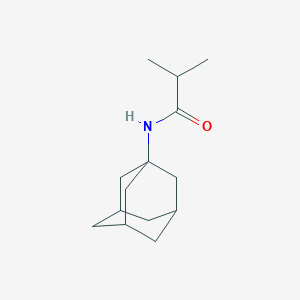
N-(1-adamantyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-adamantyl)-2-methylpropanamide, also known as Adrafinil, is a synthetic nootropic compound that was first developed in France in the late 1970s. It is a prodrug of Modafinil, which means that it is metabolized in the liver to produce Modafinil. Adrafinil is known to have cognitive-enhancing properties and has been used in scientific research to study its effects on the brain.
Wirkmechanismus
N-(1-adamantyl)-2-methylpropanamide is believed to work by increasing the production of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. These neurotransmitters are involved in regulating wakefulness, attention, and mood.
Biochemical and Physiological Effects:
N-(1-adamantyl)-2-methylpropanamide has been shown to increase wakefulness and alertness in animal studies. It has also been shown to improve memory and learning, as well as increase motivation and productivity. N-(1-adamantyl)-2-methylpropanamide has been found to have a low toxicity profile in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-adamantyl)-2-methylpropanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a low toxicity profile. However, it is important to note that N-(1-adamantyl)-2-methylpropanamide is a prodrug of Modafinil and is metabolized in the liver to produce Modafinil. This means that the effects of N-(1-adamantyl)-2-methylpropanamide may be due to its metabolite, Modafinil, rather than N-(1-adamantyl)-2-methylpropanamide itself.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-adamantyl)-2-methylpropanamide. One area of interest is its potential as a treatment for cognitive impairment in conditions such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a treatment for sleep disorders, such as narcolepsy. Further research is needed to fully understand the effects of N-(1-adamantyl)-2-methylpropanamide on the brain and its potential as a therapeutic agent.
Synthesemethoden
N-(1-adamantyl)-2-methylpropanamide can be synthesized by reacting 2-methyl-2-propanol with hydroxylamine hydrochloride to produce 2-methyl-2-propylhydroxylamine. This compound is then reacted with 1-adamantylamine to produce N-(1-adamantyl)-2-methylpropanamide.
Wissenschaftliche Forschungsanwendungen
N-(1-adamantyl)-2-methylpropanamide has been used in scientific research to study its effects on the brain and its potential as a cognitive enhancer. It has been shown to improve cognitive function in animal studies, including improved memory and learning.
Eigenschaften
Produktname |
N-(1-adamantyl)-2-methylpropanamide |
|---|---|
Molekularformel |
C14H23NO |
Molekulargewicht |
221.34 g/mol |
IUPAC-Name |
N-(1-adamantyl)-2-methylpropanamide |
InChI |
InChI=1S/C14H23NO/c1-9(2)13(16)15-14-6-10-3-11(7-14)5-12(4-10)8-14/h9-12H,3-8H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
SZDKRLQQAFPJPC-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC12CC3CC(C1)CC(C3)C2 |
Kanonische SMILES |
CC(C)C(=O)NC12CC3CC(C1)CC(C3)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4-Methylphenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B261327.png)
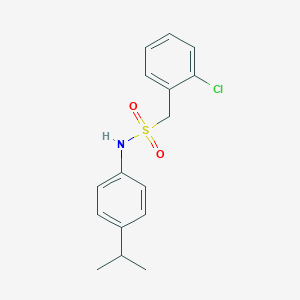




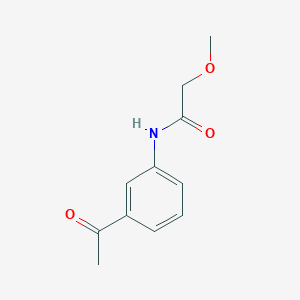

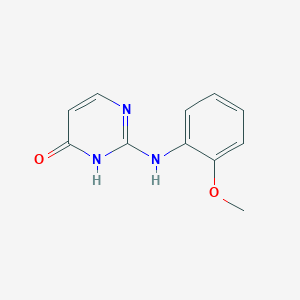
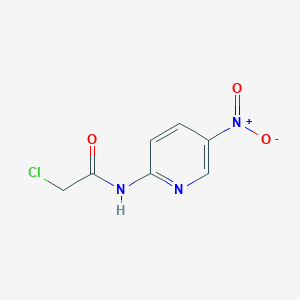
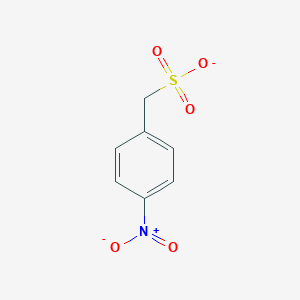
![1-Phenyl-2-{[2-(trifluoromethyl)benzyl]amino}-1-propanol](/img/structure/B261374.png)
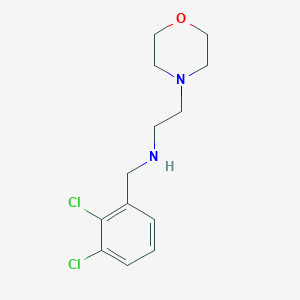
![2-[2-Bromo-6-methoxy-4-({[3-(methylamino)propyl]amino}methyl)phenoxy]acetamide](/img/structure/B261380.png)